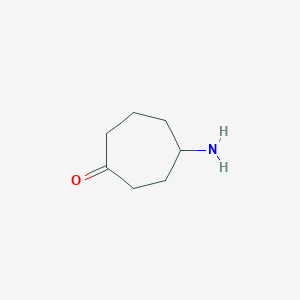

4-Aminocycloheptan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

4-aminocycloheptan-1-one |

InChI |

InChI=1S/C7H13NO/c8-6-2-1-3-7(9)5-4-6/h6H,1-5,8H2 |

InChI Key |

MADJXSYPYYHDPT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC(=O)C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of 4 Aminocycloheptan 1 One and Its Derivatives

Established Synthetic Pathways for Cycloheptanone (B156872) Derivatives

Reductive Amination Strategies for Ketones

Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient method for converting ketones into amines. wikipedia.org This one-pot reaction typically involves the condensation of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com The choice of reducing agent is critical to the success of the reaction, with reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the protonated imine intermediate in the presence of the starting ketone. masterorganicchemistry.comharvard.educommonorganicchemistry.com

The direct reductive amination of cycloheptanone with ammonia (B1221849) or a protected amine source represents a primary route to 4-aminocycloheptan-1-one, assuming a suitable precursor is available. A general representation of this transformation is the conversion of cycloheptanone to cycloheptylamine, which highlights the fundamental chemical principle. harvard.edu The reaction conditions are typically mild, proceeding at or near neutral pH to facilitate imine formation without promoting side reactions. wikipedia.org

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Solvents | Key Features |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Ethanol | Effective at mildly acidic pH; toxic cyanide byproduct. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; does not require acidic conditions; moisture sensitive. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Borohydride (B1222165) (NaBH4) | Methanol, Ethanol | Can reduce the starting ketone; typically added after imine formation. commonorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Various | "Green" approach; can sometimes lead to over-alkylation. wikipedia.org |

This table is generated based on common knowledge in organic chemistry and information from various sources.

Cycloaddition and Ring Expansion Approaches to the Seven-Membered Ring

Constructing the seven-membered cycloheptanone core often requires specialized synthetic strategies due to the entropic challenge of forming medium-sized rings. Cycloaddition reactions, which form multiple carbon-carbon bonds in a single step, and ring expansion reactions are powerful tools for this purpose.

Cycloaddition Reactions: The [5+2] cycloaddition is a particularly effective method for the synthesis of seven-membered rings. This reaction involves the combination of a five-atom component and a two-atom component to form the cycloheptane (B1346806) skeleton. For instance, metal-catalyzed [5+2] cycloadditions of vinylcyclopropanes with alkynes can yield highly functionalized cycloheptenones, which can be further elaborated to the desired saturated ketone.

Ring Expansion Reactions: Ring expansion reactions provide an alternative and versatile approach to cycloheptanones from more readily available six-membered ring precursors. A classic example is the Tiffeneau-Demjanov rearrangement, where a 1-(aminomethyl)cyclohexanol (B1329751) is treated with nitrous acid to generate a diazonium ion. Subsequent rearrangement with expulsion of nitrogen gas leads to the expansion of the six-membered ring to a seven-membered cycloheptanone. Another notable method is the Büchner ring expansion, which involves the reaction of a diazo compound with an aromatic ring, followed by rearrangement to a cycloheptatriene (B165957) derivative that can be subsequently converted to cycloheptanone.

Enantioselective and Diastereoselective Synthesis of Chiral Analogues

The presence of two functional groups in 4-aminocycloheptan-1-one raises the possibility of stereoisomerism. Consequently, the development of enantioselective and diastereoselective synthetic methods is of paramount importance for accessing stereochemically pure analogues.

Enantioselective Synthesis: Chiral catalysts or auxiliaries can be employed to control the absolute stereochemistry of the molecule. For example, asymmetric transfer hydrogenation of a suitable cycloheptenone precursor using a chiral ruthenium catalyst can furnish an enantiomerically enriched cycloheptenol, which can then be converted to the target aminoketone. Organocatalysis has also emerged as a powerful tool for the enantioselective functionalization of cyclic ketones.

Diastereoselective Synthesis: When a prochiral cycloheptanone derivative is subjected to reductive amination, the formation of cis and trans diastereomers is possible. The diastereoselectivity of this process can often be influenced by the choice of reducing agent and reaction conditions. For instance, in the synthesis of substituted cyclohexanones, cascade Michael-aldol reactions have been shown to proceed with high diastereoselectivity. nih.gov Similar strategies could potentially be adapted for the synthesis of 4-aminocycloheptan-1-one derivatives. The synthesis of aminocyclooctanetriols from cyclooctadiene derivatives demonstrates how stereochemical control can be achieved in medium-sized rings through the use of cyclic sulfates and subsequent nucleophilic attack by an azide. beilstein-journals.org

Modern Advancements in 4-Aminocycloheptan-1-one Synthesis

Application of Biocatalysis in Stereocontrolled Transformations

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes, operating under mild conditions with high stereo- and regioselectivity, are well-suited for the synthesis of complex molecules like derivatives of 4-aminocycloheptan-1-one.

A notable example that highlights the potential of biocatalysis is the one-pot synthesis of 4-aminocyclohexanol isomers from 1,4-cyclohexanedione. d-nb.info This chemoenzymatic cascade utilizes a keto reductase (KRED) for the selective monoreduction of the diketone to a hydroxyketone, followed by a stereoselective amination catalyzed by an amine transaminase (ATA). d-nb.info By selecting stereocomplementary transaminases, both cis and trans isomers of 4-aminocyclohexanol can be obtained with high diastereomeric excess. d-nb.info This modular enzymatic system provides a blueprint for the development of a biocatalytic route to chiral 4-aminocycloheptan-1-one derivatives from a corresponding cycloheptane-1,4-dione precursor.

Table 2: Biocatalytic Approaches to Related Structures

| Enzyme Class | Transformation | Substrate Example | Product Example | Key Advantage |

| Keto Reductase (KRED) | Ketone Reduction | 1,4-Cyclohexanedione | 4-Hydroxycyclohexanone | High regioselectivity and stereoselectivity. d-nb.info |

| Amine Transaminase (ATA) | Reductive Amination | 4-Hydroxycyclohexanone | 4-Aminocyclohexanol | Access to specific stereoisomers. d-nb.info |

| Imine Reductase (IRED) | Imine Reduction | Cyclic Imines | Chiral Cyclic Amines | Asymmetric synthesis of amines. mdpi.com |

This table is based on findings reported in the synthesis of 4-aminocyclohexanol and general applications of these enzyme classes.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous synthesis, has gained significant traction in both academic and industrial settings due to its advantages in terms of safety, scalability, and process control. nih.gov The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities.

The synthesis of molecules containing both amine and ketone functionalities has been successfully demonstrated using flow chemistry. For example, a two-step continuous flow process has been developed for the synthesis of 1,1-cyclopropane aminoketones. rsc.org This process involves a photocyclization followed by a tandem condensation and ring-contraction reaction with amines. rsc.org Such a strategy could be adapted for the final steps in the synthesis of 4-aminocycloheptan-1-one, for instance, in a continuous reductive amination step. The ability to handle hazardous reagents and intermediates in a closed-loop system makes flow chemistry particularly attractive for industrial-scale production.

Sustainable and Green Chemistry Approaches in Process Development

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex molecules like 4-aminocycloheptan-1-one, aiming to reduce environmental impact and improve process efficiency. mdpi.com Key strategies include the use of biocatalysis, renewable starting materials, and the minimization of hazardous waste.

One of the most promising green approaches is the use of enzymes for the direct amination of ketone precursors. Biocatalytic reductive amination, employing enzymes such as amine dehydrogenases (AmDHs), imine reductases (IREDs), and transaminases (ATAs), offers a highly selective and environmentally benign alternative to traditional chemical methods. frontiersin.org These reactions typically occur in aqueous media under mild temperature and pressure conditions, using ammonia or simple amines as the nitrogen source and often recycling the required nicotinamide (B372718) cofactors in situ.

A potential green synthesis for 4-aminocycloheptan-1-one could commence with cycloheptane-1,4-dione. This precursor can be synthesized via greener routes analogous to the preparation of cyclohexane-1,4-dione from hydroquinone, which involves catalytic hydrogenation and subsequent mild oxidation, avoiding harsh and toxic heavy-metal oxidants. google.com The selective monoamination of cycloheptane-1,4-dione could then be achieved using a transaminase, which selectively transfers an amino group from a donor molecule (like L-alanine) to one of the carbonyl groups, yielding the desired 4-aminocycloheptan-1-one. This enzymatic approach avoids the formation of diamine byproducts and proceeds with high regioselectivity. d-nb.info

Furthermore, multi-enzyme cascade reactions represent a state-of-the-art green strategy. A hypothetical cascade for 4-aminocycloheptan-1-one could start from unfunctionalized cycloheptane. manchester.ac.ukrsc.org This process would involve a cytochrome P450 monooxygenase to hydroxylate the alkane to cycloheptanol, followed by an alcohol dehydrogenase (ADH) to oxidize it to cycloheptanone. A subsequent amination step, potentially involving an engineered aminotransferase or reductive aminase, would then install the amino group. Such one-pot, multi-step enzymatic syntheses significantly reduce waste by eliminating the need for intermediate purification steps. rsc.org

The table below summarizes potential green catalysts and their roles in the synthesis of 4-aminocycloheptan-1-one precursors.

| Catalyst Type | Reaction | Green Chemistry Principle | Potential Substrate |

| Transaminase (ATA) | Reductive Amination | High selectivity, mild conditions, aqueous media | Cycloheptane-1,4-dione |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Uses ammonia directly, cofactor recycling | Cycloheptanone |

| Cytochrome P450 | C-H Hydroxylation | Use of O2 as oxidant, functionalization of alkanes | Cycloheptane |

| Alcohol Dehydrogenase (ADH) | Oxidation | Mild conditions, high selectivity | Cycloheptanol |

Strategies for the Preparation of Stereoisomers of 4-Aminocycloheptan-1-one

The presence of a stereocenter at the C4 position means that 4-aminocycloheptan-1-one can exist as a pair of enantiomers, (R)- and (S)-4-aminocycloheptan-1-one. The preparation of single stereoisomers is crucial for applications where chirality is a key determinant of biological activity or material properties. Strategies for stereoselective synthesis primarily involve asymmetric catalysis, particularly biocatalysis, and substrate-controlled rearrangements.

Biocatalytic Asymmetric Synthesis: Enzymes are inherently chiral catalysts and are exceptionally well-suited for asymmetric synthesis. A powerful strategy for preparing enantiomerically pure 4-aminocycloheptan-1-one involves a two-enzyme, one-pot cascade starting from cycloheptane-1,4-dione. d-nb.info This approach mirrors methodologies developed for analogous six-membered rings. researchgate.net

The process begins with the asymmetric reduction of one ketone group using a stereoselective ketoreductase (KRED). KREDs, utilizing either NADH or NADPH as a cofactor, can reduce a carbonyl to a hydroxyl group with high enantioselectivity. Depending on the choice of KRED (many are available with either (R)- or (S)-selectivity), either enantiomer of 4-hydroxycycloheptan-1-one can be prepared.

In the second step, a stereocomplementary amine transaminase (ATA) is used to replace the newly formed hydroxyl group with an amino group. This conversion proceeds via an oxidation-transamination cascade within the same pot, where the ATA first oxidizes the alcohol back to the ketone before aminating it. The stereochemical outcome is controlled by the specific ATA used. By carefully selecting a combination of KRED and ATA, it is possible to synthesize a specific desired stereoisomer of the final amino alcohol product, which can then be oxidized to the target aminoketone.

Substrate-Controlled Diastereoselective Synthesis via Beckmann Rearrangement: An alternative strategy for establishing the stereochemistry of the amino group involves a substrate-controlled Beckmann rearrangement. wikipedia.orgalfa-chemistry.commasterorganicchemistry.com This reaction transforms an oxime into a lactam through a stereospecific migration of the group that is anti-periplanar to the oxime's hydroxyl group. organic-chemistry.org

A plausible synthetic route would start with the asymmetric synthesis of a chiral bicyclo[3.2.0]heptan-6-one precursor. This could be achieved through various asymmetric methods, such as a chiral catalyst-mediated [2+2] cycloaddition. The resulting enantiomerically enriched bicyclic ketone is then converted to its oxime. Due to the rigid bicyclic structure, the formation of one of the two possible oxime isomers (E or Z) may be favored. Upon treatment with an acid or another promoter (e.g., tosyl chloride), the Beckmann rearrangement is initiated. The migration of the carbon atom that is anti to the leaving group on the nitrogen results in a ring expansion, yielding an enantiomerically enriched seven-membered lactam (azacycloheptan-2-one derivative). The stereochemistry of the migrating carbon is retained during the process. Subsequent hydrolysis of this lactam would yield the corresponding amino acid, which can then be converted to the target 4-aminocycloheptan-1-one stereoisomer through standard functional group manipulations.

The table below outlines the key steps and stereochemical control elements for these strategies.

| Strategy | Key Reaction | Source of Stereocontrol | Intermediate |

| Biocatalytic Cascade | Asymmetric Reduction & Transamination | Chiral enzymes (KRED and ATA) | 4-Hydroxycycloheptan-1-one |

| Beckmann Rearrangement | Stereospecific d-nb.infowikipedia.org-migration | Chiral bicyclic ketone precursor | Substituted Azacycloheptan-2-one |

Chemical Reactivity and Derivatization Studies of 4 Aminocycloheptan 1 One

Reactivity of the Amino Functionality

The primary amino group in 4-aminocycloheptan-1-one is a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity allows for the synthesis of numerous N-substituted derivatives.

The nucleophilic character of the amino group facilitates its reaction with acylating, sulfonylating, and alkylating agents.

Acylation: The amino group reacts with acyl halides or anhydrides to form N-acyl derivatives (amides). This reaction is typically performed in the presence of a base to neutralize the acid byproduct.

Sulfonylation: In a similar fashion, the amine can be converted into a sulfonamide. Research has shown that analogous compounds, such as 4-aminocyclohexan-1-one, react with various aryl or heteroarylsulfonyl chlorides at room temperature to provide the corresponding sulfonamide intermediates. nih.gov This transformation is a standard procedure for introducing sulfonyl groups onto an amino moiety. nih.gov

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination provides a more controlled method for synthesizing N-alkylated derivatives.

Table 1: Examples of N-Functionalization Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride | N-(4-oxocycloheptyl)acetamide |

| Sulfonylation | Phenylsulfonyl Chloride | N-(4-oxocycloheptyl)benzenesulfonamide |

A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com The amino group of 4-aminocycloheptan-1-one can react with an external aldehyde or ketone in a reversible, acid-catalyzed process that results in the elimination of a water molecule. chemistrysteps.comlumenlearning.com

The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. chemistrysteps.com Subsequent protonation of the hydroxyl group allows for its elimination as water, followed by deprotonation to yield the stable C=N double bond of the imine. lumenlearning.comyoutube.com The reaction's rate is typically optimal under mildly acidic conditions (pH ~5), as sufficient acid is needed to protonate the intermediate's hydroxyl group, but not so much that it deactivates the amine nucleophile by protonating it. lumenlearning.com To drive the reaction to completion, water is often removed using methods like a Dean-Stark apparatus. operachem.com

Amide derivatives are formed through the acylation reactions described previously. Urea (B33335) derivatives, which are central in medicinal chemistry due to their hydrogen bonding capabilities, are synthesized by reacting the amino group of 4-aminocycloheptan-1-one with isocyanates. nih.gov This reaction is generally a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isocyanate, yielding the corresponding N-substituted urea. mdpi.com A wide variety of isocyanates can be employed to generate a diverse library of urea derivatives. nih.govresearchgate.net

Table 2: Synthesis of Urea Derivatives from 4-Aminocycloheptan-1-one

| Isocyanate Reactant | Resulting Urea Derivative |

|---|---|

| Phenyl isocyanate | 1-(4-oxocycloheptyl)-3-phenylurea |

| Methyl isocyanate | 1-methyl-3-(4-oxocycloheptyl)urea |

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to many carbon-carbon bond-forming reactions and functional group transformations.

Nucleophilic addition is the most common reaction pathway for ketones. The addition of carbon-based nucleophiles is a powerful tool for extending the carbon skeleton of the molecule.

Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are strong nucleophiles that readily add to the carbonyl carbon of 4-aminocycloheptan-1-one. organic-chemistry.orgyoutube.com The reaction proceeds via nucleophilic attack on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. youtube.commasterorganicchemistry.com A subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. youtube.comyoutube.com It is important to note that these strong organometallic bases can also deprotonate the amino group; therefore, protection of the amine (e.g., as a sulfonamide) may be necessary prior to the reaction to prevent consumption of the reagent. masterorganicchemistry.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. pressbooks.pub This reaction is typically base-catalyzed, where a cyanide ion (CN⁻) acts as the nucleophile. libretexts.org The cyanide ion attacks the carbonyl carbon, and the resulting alkoxide intermediate is subsequently protonated by a molecule of HCN, regenerating the cyanide catalyst. youtube.comlibretexts.org The reaction provides a versatile intermediate, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. pressbooks.pubyoutube.com

Table 3: Nucleophilic Addition Products of 4-Aminocycloheptan-1-one

| Reagent | Intermediate | Final Product (after workup) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 4-amino-1-methylcycloheptan-1-ol |

| Phenyllithium (C₆H₅Li) | Lithium alkoxide | 4-amino-1-phenylcycloheptan-1-ol |

Reduction: The ketone functionality can be readily reduced to a secondary alcohol. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated during workup to give 4-aminocycloheptan-1-ol. nih.gov Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd/C) can also achieve this reduction. researchgate.net

Oxidation: The ketone group in 4-aminocycloheptan-1-one is already in a relatively high oxidation state. Further oxidation would require harsh conditions that would likely lead to the cleavage of the cycloheptane (B1346806) ring (e.g., Baeyer-Villiger oxidation to form a lactone). Such reactions are possible but can be less selective. The primary amino group is more susceptible to oxidation under milder conditions.

Lack of Specific Research Data Precludes Detailed Article on 4-Aminocycloheptan-1-one Reactivity

A comprehensive review of available scientific literature reveals a significant gap in detailed research concerning the specific chemical reactivity and derivatization of 4-Aminocycloheptan-1-one. While the foundational principles of organic chemistry suggest theoretical possibilities for its behavior in various reactions, specific experimental data, detailed research findings, and established protocols for this particular compound are not sufficiently documented in publicly accessible databases and scientific journals to construct a thorough and scientifically rigorous article based on the requested outline.

Specifically, searches for documented studies on the enolization, alpha-functionalization, and its participation in cascade or multicomponent reactions yielded no specific results for 4-Aminocycloheptan-1-one. Similarly, its application as a direct precursor in the annulation of azole, triazole, or pyrazole (B372694) rings, as well as in the synthesis of more complex fused ring systems, is not described in the available literature.

General methodologies exist for these types of transformations using other cyclic ketones and amino ketones as substrates. For instance, multicomponent reactions are powerful tools for building molecular complexity in a single step, and various strategies like the Hantzsch, Ugi, or Passerini reactions are well-established. nih.gov Likewise, the synthesis of pyrazoles and other azoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. beilstein-journals.orgchim.it The formation of fused heterocyclic systems can be achieved through various cyclization and cycloaddition strategies. beilstein-journals.orgrsc.org

However, the explicit application of these synthetic strategies to 4-Aminocycloheptan-1-one, including reaction conditions, yields, and characterization of the resulting products, is not reported. Without such specific data, any discussion of its reactivity in the context of the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detailed reporting. Therefore, the construction of an article with detailed research findings and data tables as requested is not feasible at this time due to the absence of primary research on this specific compound.

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

NMR spectroscopy is a powerful method for elucidating the carbon-hydrogen framework of 4-Aminocycloheptan-1-one. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Aminocycloheptan-1-one is expected to exhibit distinct signals corresponding to the different types of protons in the cycloheptanone (B156872) ring and the amino group. The protons alpha to the carbonyl group (C2 and C7) would appear at a lower field (higher ppm) due to the deshielding effect of the carbonyl. The proton at C4, attached to the same carbon as the amino group, would also be shifted downfield. The remaining methylene (B1212753) protons on the ring (C3, C5, and C6) would likely produce a complex, overlapping multiplet in the upfield region. The protons of the amino group itself may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically in the range of 200-220 ppm. The carbon bearing the amino group (C4) would also be shifted downfield compared to the other methylene carbons. The carbons alpha to the carbonyl (C2 and C7) would be the next most deshielded. The remaining ring carbons (C3, C5, and C6) would appear at higher fields.

Coupling Constant (J) Analysis: The coupling constants between adjacent protons provide valuable information about the dihedral angles and, consequently, the conformation of the seven-membered ring. The magnitude of the coupling constants can help to differentiate between axial and equatorial protons in various ring conformations.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H2, H7 | 2.2 - 2.6 | Multiplet | - |

| H3, H5, H6 | 1.5 - 2.0 | Multiplet | - |

| H4 | 2.8 - 3.2 | Multiplet | - |

| NH₂ | 1.0 - 3.0 | Broad Singlet | - |

| Carbon | Expected Chemical Shift (ppm) |

| C1 (C=O) | 205 - 215 |

| C2, C7 | 40 - 50 |

| C3, C6 | 25 - 35 |

| C4 | 50 - 60 |

| C5 | 25 - 35 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. For 4-Aminocycloheptan-1-one, COSY would show correlations between adjacent protons in the ring, helping to trace the connectivity of the carbon backbone. For instance, the proton at C4 would show a correlation to the protons at C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each methylene group (CH₂) and the methine group (CH) at C4 would show a distinct correlation spot.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is invaluable for determining the stereochemistry and preferred conformation of the flexible seven-membered ring. For instance, correlations between protons on opposite sides of the ring can indicate specific folding patterns.

For more complex structural problems or for studying dynamic processes, advanced NMR experiments could be employed. Techniques like rotating-frame Overhauser effect spectroscopy (ROESY) can be used to distinguish between NOE and chemical exchange effects. In cases of significant signal overlap, 1D and 2D selective excitation experiments can help to isolate specific spin systems.

Mass Spectrometry (MS) in Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental formula of 4-Aminocycloheptan-1-one, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 4-Aminocycloheptan-1-one (C₇H₁₃NO) with high confidence, distinguishing it from other compounds with the same nominal mass.

| Ion | Calculated Exact Mass |

| [M]+• | 127.0997 |

| [M+H]+ | 128.1075 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision with an inert gas. The analysis of the resulting fragment ions provides detailed structural information.

For 4-Aminocycloheptan-1-one, characteristic fragmentation pathways would be expected:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of an ethyl or a propyl radical.

Loss of Ammonia (B1221849): The amino group can be eliminated as a neutral ammonia molecule (NH₃).

Ring Cleavage: The cycloheptanone ring can undergo various cleavage reactions, leading to a series of smaller fragment ions. The presence of the amino group can influence the fragmentation pattern by directing cleavage to specific bonds.

A plausible fragmentation pathway could involve an initial alpha-cleavage followed by further rearrangements and eliminations, providing a unique fingerprint for the molecule.

| Fragment Ion (m/z) | Possible Neutral Loss | Plausible Structure of Fragment |

| 110 | NH₃ | Cycloheptenone |

| 99 | C₂H₄ | Result of ring cleavage |

| 84 | C₃H₇ | Result of alpha-cleavage |

| 71 | C₄H₈N | Result of ring cleavage and loss of amino-containing fragment |

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of 4-Aminocycloheptan-1-one within complex mixtures. jst.go.jpnih.gov These techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provide both qualitative and quantitative information, enabling the identification and quantification of the target compound even in the presence of impurities or other reaction components. nih.govchiralabsxl.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, 4-Aminocycloheptan-1-one would first need to be sufficiently volatile and thermally stable. Derivatization of the primary amine, for instance, through acylation or silylation, might be necessary to improve its chromatographic behavior and prevent on-column degradation. researchgate.net In the gas chromatograph, the derivatized analyte is separated from other components of the mixture based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, characterized by the molecular ion peak and a specific fragmentation pattern, serves as a molecular fingerprint for identification. libretexts.org The retention time from the GC provides an additional layer of identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds like 4-Aminocycloheptan-1-one, often negating the need for derivatization. researchgate.netbath.ac.uk In a typical LC-MS setup, the compound is separated via high-performance liquid chromatography (HPLC) on a suitable stationary phase (e.g., reversed-phase C18). The mobile phase composition is optimized to achieve efficient separation from other components in the mixture. The eluent from the LC column is then introduced into the mass spectrometer through an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions in the gas phase. rsc.org Mass analysis of these ions provides the molecular weight of the compound and, with tandem mass spectrometry (MS/MS), structural information can be obtained through collision-induced dissociation. nih.gov

Table 1: Application of Hyphenated Techniques for the Analysis of 4-Aminocycloheptan-1-one

| Technique | Sample Preparation | Separation Principle | Ionization Method | Information Obtained |

| GC-MS | Derivatization may be required | Volatility and polarity | Electron Ionization (EI) | Retention time, molecular weight, fragmentation pattern |

| LC-MS | Often none required | Polarity and affinity | Electrospray Ionization (ESI) | Retention time, molecular weight, structural information (with MS/MS) |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the vibrational modes of the molecule's bonds.

The IR spectrum of 4-Aminocycloheptan-1-one is expected to exhibit characteristic absorption bands corresponding to its primary amine and ketone functional groups. The presence of a strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is indicative of the C=O stretching vibration of the cycloheptanone ring. The exact position of this band can be influenced by ring strain.

The primary amine group gives rise to several distinct vibrations. A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region corresponds to the symmetric and asymmetric N-H stretching vibrations. Additionally, an N-H bending (scissoring) vibration is expected to appear in the range of 1590-1650 cm⁻¹. The C-N stretching vibration typically appears in the fingerprint region, between 1000 and 1250 cm⁻¹. The aliphatic C-H stretching vibrations of the cycloheptane (B1346806) ring will be observed just below 3000 cm⁻¹, while C-H bending vibrations will be present in the 1350-1470 cm⁻¹ range.

Table 2: Predicted Infrared Absorption Frequencies for 4-Aminocycloheptan-1-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300-3500 | Medium (two bands) |

| Amine (N-H) | Bending (Scissoring) | 1590-1650 | Medium to Strong |

| Ketone (C=O) | Stretch | 1700-1725 | Strong |

| Alkane (C-H) | Stretch | 2850-2960 | Strong |

| Alkane (C-H) | Bending | 1350-1470 | Variable |

| C-N | Stretch | 1000-1250 | Medium |

IR spectroscopy serves as a valuable tool for real-time monitoring of the synthesis of 4-Aminocycloheptan-1-one. For example, in a reaction where a precursor is converted to the final product, the disappearance of a characteristic vibrational band of the starting material and the simultaneous appearance of the bands for the amino and keto groups of the product can be tracked over time to determine the reaction's progress and endpoint.

Furthermore, IR spectroscopy is useful for assessing the purity of a sample of 4-Aminocycloheptan-1-one. The presence of unexpected absorption bands could indicate the presence of impurities, such as residual starting materials, solvents, or byproducts. By comparing the spectrum of a synthesized batch to that of a pure reference standard, one can quickly assess its purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

For 4-Aminocycloheptan-1-one, the primary chromophore is the carbonyl group (C=O). Saturated ketones typically exhibit a weak absorption band in the UV region, around 270-300 nm, which is attributed to the forbidden n → π* (n-to-pi-star) electronic transition. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group.

The presence of the amino group, an auxochrome, attached to the cycloheptanone ring is expected to influence the UV-Vis spectrum. The non-bonding electrons on the nitrogen atom can interact with the carbonyl chromophore, potentially causing a slight shift in the wavelength of maximum absorption (λmax) and an increase in the molar absorptivity (ε). This shift can be either a bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shift depending on the solvent polarity and the specific electronic interactions.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

As of the current literature survey, no publically available single-crystal X-ray diffraction data for 4-Aminocycloheptan-1-one could be located. However, the principles of X-ray crystallography would allow for the unambiguous determination of its three-dimensional structure in the solid state if suitable crystals were obtained.

Table 3: Expected/Typical Bond Lengths and Angles for Functional Groups in 4-Aminocycloheptan-1-one (based on general crystallographic data)

| Bond | Expected Length (Å) | Angle | Expected Value (°) |

| C=O | ~1.21 | C-C-C (in ring) | ~109-112 |

| C-N | ~1.47 | H-N-H | ~107 |

| N-H | ~1.01 | C-C-N | ~109.5 |

| C-C | ~1.54 | C-C=O | ~120 |

Chiroptical Spectroscopic Methods for Stereochemical Analysis (e.g., Circular Dichroism)

4-Aminocycloheptan-1-one is a chiral molecule, and therefore its enantiomers will interact differently with plane-polarized light. Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are powerful techniques for studying the stereochemistry of such molecules. ntu.edu.sg

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores. For 4-Aminocycloheptan-1-one, the carbonyl group acts as a chromophore, and its electronic transitions will give rise to CD signals.

The sign and magnitude of the Cotton effect in the CD spectrum, which corresponds to the n → π* transition of the ketone, can be used to determine the absolute configuration of the stereocenter. The Octant Rule, an empirical rule for ketones, can be applied to predict the sign of the Cotton effect based on the spatial disposition of substituents relative to the carbonyl group. jst.go.jp

In modern stereochemical analysis, the experimental CD spectrum of 4-Aminocycloheptan-1-one would be compared with the theoretically calculated spectra for both the (R) and (S) enantiomers. researchgate.netnih.gov A good match between the experimental and a calculated spectrum would provide a confident assignment of the absolute configuration. mtoz-biolabs.com This combination of experimental and computational chiroptical spectroscopy is a state-of-the-art method for the stereochemical elucidation of chiral molecules. rsc.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are powerful tools for understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a molecule's structure, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. nih.govresearchgate.net This is achieved by finding the electron density that minimizes the total energy of the system. For 4-Aminocycloheptan-1-one, geometry optimization would be performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), to accurately describe the electronic distribution. researchgate.net

The calculation systematically adjusts the positions of the atoms until a minimum on the potential energy surface is located. This optimized structure corresponds to the most stable conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties.

Interactive Table: Calculated Geometric Parameters for 4-Aminocycloheptan-1-one (Hypothetical Data)

This table presents hypothetical, yet scientifically plausible, optimized geometric parameters for the key structural features of 4-Aminocycloheptan-1-one, as would be obtained from a DFT calculation.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-N | 1.47 Å |

| Bond Length | C-C (avg. ring) | 1.54 Å |

| Bond Angle | O=C-C | 121.5° |

| Bond Angle | C-N-H | 109.1° |

| Bond Angle | C-C-C (avg. ring) | 115.2° |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. ucalgary.ca Of particular importance in predicting chemical reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

The HOMO is the outermost orbital containing electrons and acts as the primary electron donor in chemical reactions. ucalgary.cayoutube.com Its energy level is indicative of the molecule's nucleophilicity.

The LUMO is the lowest energy orbital without electrons and serves as the primary electron acceptor, indicating the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excited and thus more reactive. For 4-Aminocycloheptan-1-one, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, while the LUMO would be centered on the carbonyl group, specifically the carbon-oxygen π* antibonding orbital.

Interactive Table: Frontier Orbital Properties of 4-Aminocycloheptan-1-one (Hypothetical Data)

This table provides plausible energy values for the frontier orbitals of 4-Aminocycloheptan-1-one, illustrating the typical output of a quantum chemical calculation.

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -8.95 | Energy of the highest occupied molecular orbital (electron-donating capability) |

| LUMO Energy | -0.25 | Energy of the lowest unoccupied molecular orbital (electron-accepting capability) |

| HOMO-LUMO Gap | 8.70 | Energy difference indicating chemical reactivity and stability |

Electron Density and Electrostatic Potential Surface Mapping

The total electron density surface of a molecule defines its size and shape. Mapped onto this surface, the Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within the molecule. researchgate.net The MEP is a valuable tool for predicting how a molecule will interact with other charged species. nih.gov

The potential is color-coded to indicate different charge regions:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are prime sites for electrophilic attack. In 4-Aminocycloheptan-1-one, this would be concentrated around the oxygen atom of the carbonyl group and the lone pair of the amine's nitrogen.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. This would be observed around the hydrogen atoms of the amine group and, to a lesser extent, the carbonyl carbon atom.

This mapping allows for a quick and intuitive prediction of the molecule's reactive sites. researchgate.net

Mechanistic Studies of Chemical Reactions Involving 4-Aminocycloheptan-1-one

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, providing a detailed picture of the transformation from reactants to products.

Transition State Locating and Reaction Pathway Modeling

A chemical reaction proceeds along a reaction pathway, or reaction coordinate, which connects reactants and products through a high-energy intermediate known as the transition state. The transition state is a saddle point on the potential energy surface, representing the energy barrier that must be overcome for the reaction to occur.

Interactive Table: Calculated Energies for a Hypothetical Reaction Step (e.g., Hydride Addition) (Hypothetical Data)

This table illustrates the type of energetic data obtained from reaction pathway modeling.

| Parameter | Calculated Value (kcal/mol) | Description |

| Activation Energy (Ea) | +12.5 | The energy barrier from reactants to the transition state. |

| Reaction Energy (ΔE) | -8.2 | The net energy change between reactants and products. |

Prediction of Reaction Selectivity and Yields

When a reaction can proceed through multiple pathways to yield different products, computational chemistry can predict the selectivity (e.g., stereoselectivity or regioselectivity). This is achieved by comparing the activation energies of the competing pathways.

According to transition state theory, the pathway with the lowest activation energy will be kinetically favored, meaning it will proceed at a faster rate and yield the major product. For 4-Aminocycloheptan-1-one, a nucleophile can attack the carbonyl carbon from two different faces (axially or equatorially relative to the ring conformation). By calculating the transition state energies for both approaches, one can predict which stereoisomer will be preferentially formed. A lower energy barrier for one pathway over the other would imply a higher yield for the corresponding product.

Interactive Table: Predicting Stereoselectivity via Activation Energies (Hypothetical Data)

This table demonstrates how comparing activation energies for competing reaction pathways can predict the major product.

| Reaction Pathway | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Outcome |

| Pathway A (Axial Attack) | 14.1 | Minor Product |

| Pathway B (Equatorial Attack) | 11.8 | Major Product |

Catalytic Mechanism Elucidation

The elucidation of catalytic mechanisms involving 4-Aminocycloheptan-1-one and its derivatives can be powerfully aided by computational chemistry, particularly through the use of Density Functional Theory (DFT). DFT calculations serve as a computational microscope, allowing researchers to map out the entire energy profile of a chemical reaction. mdpi.comresearchgate.net This would involve identifying the structures of reactants, products, intermediates, and, most critically, the transition states that connect them.

For a hypothetical reaction involving 4-Aminocycloheptan-1-one, such as an aldol (B89426) condensation or a reductive amination, DFT studies could pinpoint the most plausible reaction pathway. By calculating the Gibbs free energy of activation for each potential step, the rate-determining step of the catalytic cycle can be identified. rsc.org Furthermore, these computational methods can reveal the intricate non-covalent interactions between the substrate and a catalyst, such as hydrogen bonding involving the amino group or coordination with the ketone's carbonyl oxygen, which are crucial for catalytic activity and selectivity. nih.gov Natural Bond Orbital (NBO) analysis can be employed to understand charge distribution and donor-acceptor interactions throughout the reaction process. nih.gov Such detailed mechanistic insights are invaluable for optimizing reaction conditions and for the rational design of more efficient catalysts.

Conformational Analysis and Molecular Dynamics Simulations

The seven-membered ring of 4-Aminocycloheptan-1-one is highly flexible and can adopt a variety of conformations. Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its derivatives exist as a dynamic equilibrium of several low-energy forms, primarily twist-chair and twist-boat conformations. acs.org The presence of an sp²-hybridized carbonyl carbon and substituents further complicates this conformational landscape.

Computational methods are essential for exploring the potential energy surface of 4-Aminocycloheptan-1-one to identify stable conformers and the energy barriers between them. Molecular mechanics (MM) force fields can be used for an initial broad search, followed by more accurate quantum mechanics (QM) methods, like DFT, to refine the energies and geometries of the most stable conformations.

For 4-Aminocycloheptan-1-one, the key conformational question is the preferred orientation of the amino group, which can be in an axial, equatorial, or various pseudo-axial/equatorial positions depending on the specific ring conformation (e.g., twist-chair). The relative stability of these conformers is determined by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions, such as potential hydrogen bonding between the amino group and the carbonyl oxygen. A hypothetical energy landscape might reveal several conformers within a few kcal/mol of each other, indicating a complex and fluxional system at room temperature.

| Conformer | Amino Group Orientation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Twist-Chair 1 | Equatorial-like | 0.00 | 45.2 |

| Twist-Chair 2 | Axial-like | 0.55 | 25.1 |

| Twist-Boat 1 | Equatorial-like | 1.20 | 10.5 |

| Twist-Boat 2 | Axial-like | 1.80 | 5.8 |

| Other | - | >2.5 | 13.4 |

The conformational equilibrium and reactivity of 4-Aminocycloheptan-1-one are expected to be significantly influenced by the solvent environment. The molecule possesses both a hydrogen bond donor (the amino group) and acceptor (the carbonyl group), leading to strong interactions with protic solvents. Furthermore, different conformers will have different dipole moments, and polar solvents will preferentially stabilize the conformer with the largest dipole moment.

Molecular Dynamics (MD) simulations provide a powerful tool to study these effects by explicitly modeling the solvent molecules around the solute. plos.orgfu-berlin.de These simulations can track the conformational transitions of the cycloheptanone (B156872) ring over time and reveal how solvent molecules interact with the functional groups, forming hydrogen bonds and solvation shells. By running simulations in different solvents (e.g., water vs. hexane), one can directly observe shifts in the conformational populations. For instance, a conformer that allows for more favorable hydrogen bonding with water molecules would be more prevalent in an aqueous solution. Continuum solvent models, such as the Polarizable Continuum Model (PCM), can also be used in conjunction with QM calculations to estimate the energetic impact of the solvent on different conformers.

| Conformer (Amino Orientation) | Dipole Moment (Debye) | Population in Hexane (%) | Population in Water (%) |

|---|---|---|---|

| Twist-Chair (Equatorial-like) | 2.1 | 55 | 35 |

| Twist-Chair (Axial-like) | 3.5 | 30 | 50 |

| Twist-Boat (Various) | ~2.8 | 15 | 15 |

Computational Approaches for Molecular Design and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com For a series of derivatives of 4-Aminocycloheptan-1-one, a QSAR model could be developed to predict their inhibitory activity against a specific biological target, for example, a protein kinase or a receptor.

The process begins by generating a dataset of 4-Aminocycloheptan-1-one analogs with known biological activities. For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including its electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is derived that links these descriptors to the observed activity. tandfonline.com This validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.govmdpi.com

| Derivative (Modification at amino group) | LogP (Hydrophobicity) | Molecular Weight (Daltons) | Polar Surface Area (Ų) | Predicted pIC50 |

|---|---|---|---|---|

| -NH₂ (Parent) | 0.85 | 127.18 | 43.1 | 5.2 |

| -NHCH₃ | 1.25 | 141.21 | 31.9 | 5.8 |

| -N(CH₃)₂ | 1.60 | 155.24 | 21.7 | 6.1 |

| -NH(CO)CH₃ | 0.60 | 169.21 | 55.1 | 6.5 |

Virtual screening is a powerful computational methodology for identifying promising drug candidates from large chemical databases. nih.gov A virtual library of compounds can be designed based on the 4-Aminocycloheptan-1-one scaffold. This involves computationally enumerating a vast number of derivatives by attaching various chemical groups (R-groups) at different positions on the parent molecule.

This virtual library can then be screened using two main approaches:

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, molecular docking can be used. In this process, each compound from the library is computationally "docked" into the active site of the target protein. github.io A scoring function then estimates the binding affinity, and compounds with the best scores are selected as potential hits.

Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown but a set of active molecules is available, a pharmacophore model can be built. mdpi.com This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. The virtual library is then searched for molecules that match this pharmacophore.

These virtual screening campaigns can rapidly evaluate thousands or even millions of potential compounds, significantly narrowing down the number of molecules that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. nih.gov

| Compound ID | R1 (at N-4) | R2 (at C-2) | Docking Score (kcal/mol) |

|---|---|---|---|

| AC-001 | -H | -H | -6.5 |

| AC-002 | -Methyl | -H | -7.1 |

| AC-003 | -Cyclopropyl | -H | -7.8 |

| AC-004 | -H | -Phenyl | -8.2 |

| AC-005 | -Methyl | -Phenyl | -8.9 |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules like 4-Aminocycloheptan-1-one. By employing theoretical models, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions serve as a crucial guide for the experimental characterization of the compound and for the interpretation of empirical data.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum is predicted based on the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) is influenced by the proximity of electronegative atoms (oxygen and nitrogen) and the carbonyl group, which cause deshielding effects. The cycloheptane ring's conformational flexibility can lead to complex signal multiplicities, but a time-averaged spectrum can be predicted.

Due to a plane of symmetry passing through the C1 carbonyl and the C4-N bond, the protons on C2 and C7 are chemically equivalent, as are the protons on C3 and C5. The protons on C6 are also equivalent to each other. This symmetry simplifies the expected spectrum. The predicted chemical shifts, multiplicities (singlet (s), doublet (d), triplet (t), multiplet (m)), and assignments are detailed in the table below.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Aminocycloheptan-1-one

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-N | 1.5 - 3.0 | Broad Singlet (br s) | 1H |

| H-4 | 2.8 - 3.2 | Multiplet (m) | 1H |

| H-2, H-7 | 2.3 - 2.6 | Multiplet (m) | 4H |

| H-3, H-5 | 1.8 - 2.1 | Multiplet (m) | 4H |

H-N: The proton on the nitrogen atom is expected to be a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

H-4: The single proton on the carbon bearing the amino group is deshielded by the adjacent nitrogen atom.

H-2, H-7: These protons are alpha to the carbonyl group, resulting in a significant downfield shift.

H-3, H-5 & H-6: These methylene (B1212753) protons are in a more standard aliphatic environment, with their chemical shifts influenced by their distance from the electron-withdrawing groups.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.

The most downfield signal is predicted for the carbonyl carbon (C1) due to its sp² hybridization and the strong deshielding effect of the double-bonded oxygen. The carbon attached to the nitrogen (C4) is also shifted downfield. Similar to the ¹H NMR spectrum, the molecule's symmetry results in fewer signals than the total number of carbon atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Aminocycloheptan-1-one

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | 205 - 215 |

| C4 (C-N) | 50 - 60 |

| C2, C7 | 40 - 50 |

| C3, C5 | 25 - 35 |

Predicted Infrared (IR) Spectrum

Theoretical IR spectroscopy predicts the vibrational frequencies of the molecule's functional groups. The key functional groups in 4-Aminocycloheptan-1-one are the ketone (C=O) and the secondary amine (N-H).

The most prominent absorption is expected to be the strong C=O stretch of the ketone. The N-H stretch of the secondary amine will also be a key diagnostic peak. The flexible seven-membered ring does not introduce significant ring strain that would drastically shift the carbonyl frequency compared to an open-chain ketone. libretexts.org

Table 3: Predicted Major IR Absorption Bands for 4-Aminocycloheptan-1-one

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp |

| C-H Stretch | Aliphatic | 2850 - 2960 | Strong |

| C=O Stretch | Ketone | 1700 - 1725 | Strong, Sharp |

| N-H Bend | Secondary Amine | 1500 - 1580 | Medium |

Predicted Mass Spectrum

Mass spectrometry (MS) simulations predict how a molecule will fragment upon ionization. For 4-Aminocycloheptan-1-one (molecular formula C₇H₁₃NO), the molecular weight is 127.18 g/mol . In accordance with the Nitrogen Rule, the molecular ion peak (M⁺) is expected at an odd m/z value, specifically m/z = 127.

The primary fragmentation pathways for cyclic ketones and amines are dominated by alpha-cleavage, which is the cleavage of a bond adjacent to the functional group. whitman.edumiamioh.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-Aminocycloheptan-1-one

| Predicted m/z | Possible Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 127 | [C₇H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 98 | [M - C₂H₅]⁺ or [M - CO - H]⁺ | Alpha-cleavage next to C=O |

| 84 | [M - C₃H₇]⁺ | Alpha-cleavage next to C-N |

| 70 | [M - C₂H₅NO]⁺ | Cleavage of the ring |

These predicted spectroscopic parameters provide a theoretical foundation for the identification and structural elucidation of 4-Aminocycloheptan-1-one. They are essential for guiding and confirming the analysis of experimental data obtained from laboratory instruments.

Advanced Applications and Future Research Directions in Chemical Science

4-Aminocycloheptan-1-one as a Scaffold in Chemical Probe Development

Chemical probes are essential tools for dissecting complex biological processes. The bifunctional nature of 4-Aminocycloheptan-1-one, possessing both a nucleophilic amine and an electrophilic ketone, makes it an attractive starting point for the synthesis of novel chemical probes.

Design of Ligands for Specific Molecular Interactions

The aminocycloheptanone framework can be strategically modified to create ligands that interact with specific biological targets. The amine group can be acylated, alkylated, or arylated to introduce various substituents that can engage in hydrogen bonding, hydrophobic, or electrostatic interactions with a target protein. Similarly, the ketone can be derivatized to form oximes, hydrazones, or other functionalities that can serve as key binding elements. For instance, derivatives of 4-aryl-4-aminocyclohexanones have been investigated as analgesics, demonstrating that the 4-amino-4-arylcycloalkanone scaffold can be a pharmacologically relevant motif. nih.govnih.gov This suggests that libraries of 4-Aminocycloheptan-1-one derivatives could be synthesized and screened to identify novel ligands for a range of biological targets.

Table 1: Potential Modifications of 4-Aminocycloheptan-1-one for Ligand Design

| Functional Group | Potential Modification | Resulting Functionality | Potential Interactions |

| Amine | Acylation, Alkylation, Arylation | Amides, Secondary/Tertiary Amines | Hydrogen Bonding, Hydrophobic Interactions |

| Ketone | Oximation, Hydrazone formation | Oximes, Hydrazones | Hydrogen Bonding, Metal Coordination |

Synthesis of Molecular Tools for Enzyme Mechanism Studies

The reactivity of the ketone and amine groups in 4-Aminocycloheptan-1-one allows for the incorporation of functionalities that can probe enzyme mechanisms. For example, the amine could be functionalized with a reactive group, or "warhead," that can covalently modify an enzyme's active site, providing insights into catalytic mechanisms. The cycloheptane (B1346806) ring itself can serve as a conformational constraint, allowing for the study of how ring flexibility influences binding and catalysis. While direct studies are lacking, the principles of designing enzyme inhibitors and activity-based probes can be applied to this scaffold.

Development of Fluorescent or Spin-Labeled Probes

The amine group of 4-Aminocycloheptan-1-one is a prime handle for the attachment of reporter molecules such as fluorophores or spin labels. biomol.comtcichemicals.comresearchgate.netrsc.org Amine-reactive fluorescent dyes, such as those containing isothiocyanate or succinimidyl ester groups, can be readily coupled to the amino group to generate fluorescent probes. biomol.com These probes could be used to visualize the localization of the molecule within cells or to monitor its interaction with biological targets through techniques like fluorescence polarization or FRET.

Similarly, nitroxide spin labels can be introduced via the amine functionality to create probes for electron paramagnetic resonance (EPR) spectroscopy. nih.gov These spin-labeled molecules would enable the study of the local environment and dynamics of the probe when interacting with biomolecules, providing information on conformational changes and binding events. nih.gov

Table 2: Examples of Reporter Groups for Probe Development

| Reporter Type | Example Functional Group | Attachment Site on Scaffold | Potential Application |

| Fluorescent Dye | Isothiocyanate, Succinimidyl Ester | Amine | Cellular Imaging, Binding Assays |

| Spin Label | Nitroxide Radical | Amine | EPR Spectroscopy, Conformational Studies |

Role in the Synthesis of Complex Organic Molecules

The structural features of 4-Aminocycloheptan-1-one also make it a valuable building block for the construction of more elaborate molecular architectures, including natural products and complex polycyclic systems.

Precursor for Natural Product Synthesis Fragments

Many natural products contain seven-membered rings, and the (4+3) cycloaddition is a known strategy for their synthesis. nih.gov The cycloheptane core of 4-Aminocycloheptan-1-one can serve as a foundational element in the synthesis of such natural products. Furthermore, as a chiral building block, it can be used to introduce stereocenters in a controlled manner, which is crucial in the total synthesis of complex, biologically active molecules. elsevierpure.com The presence of both an amino and a keto group provides multiple points for further synthetic elaboration and the construction of key fragments of larger natural products. While direct examples utilizing 4-Aminocycloheptan-1-one are not prevalent, the use of functionalized carbocycles as chiral building blocks is a well-established strategy in natural product synthesis. elsevierpure.com

Building Block for Polycyclic and Macrocyclic Architectures

The functional handles of 4-Aminocycloheptan-1-one can be exploited in reactions that lead to the formation of fused or bridged ring systems, contributing to the synthesis of polycyclic molecules. For example, intramolecular reactions involving both the amine and ketone could lead to the formation of bicyclic structures. The synthesis of polycyclic aromatic hydrocarbons often involves strategic cyclization reactions, and functionalized cycloalkanones can serve as key precursors in these pathways. nih.gov

In the realm of macrocycle synthesis, bifunctional building blocks are highly valuable. The amino and keto groups of 4-Aminocycloheptan-1-one can participate in macrocyclization reactions. For instance, the amine can react with a carboxylic acid on another molecule to form a macrolactam, while the ketone can be used in reactions like oxime ligation to close a large ring. nih.govuni-kiel.dersc.orgnih.gov The cycloheptane ring would impart a degree of conformational constraint to the resulting macrocycle, which can be advantageous in achieving specific binding properties.

Scaffold for Combinatorial Library Development

The unique structural architecture of 4-Aminocycloheptan-1-one, featuring a seven-membered carbocyclic ring with strategically positioned amino and keto functionalities, presents it as a compelling scaffold for the development of combinatorial libraries. In the realm of drug discovery and medicinal chemistry, the generation of large, structurally diverse collections of molecules is paramount for identifying novel therapeutic agents. The bifunctional nature of 4-Aminocycloheptan-1-one allows for the introduction of a wide array of chemical diversity at two distinct points, facilitating the creation of extensive compound libraries.

The secondary amine group can be readily derivatized through reactions such as acylation, sulfonylation, reductive amination, and alkylation, allowing for the incorporation of a vast number of commercially available carboxylic acids, sulfonyl chlorides, aldehydes, ketones, and alkyl halides. Simultaneously, the ketone functionality can be subjected to a variety of chemical transformations, including but not limited to, Wittig reactions, Horner-Wadsworth-Emmons reactions, and the formation of imines, oximes, and hydrazones. This orthogonal reactivity enables the systematic and parallel synthesis of a multitude of distinct compounds from a single, common core structure.

The semi-rigid, three-dimensional nature of the cycloheptane ring provides a defined spatial arrangement for the appended substituents, which is a crucial attribute for effective interaction with biological targets like enzymes and receptors. This contrasts with more flexible linear scaffolds, where the conformational ambiguity can complicate structure-activity relationship (SAR) studies. The exploration of chemical space around the 4-Aminocycloheptan-1-one core can lead to the identification of potent and selective modulators of biological processes. The principles of combinatorial chemistry, such as solid-phase synthesis, can be readily applied to this scaffold, further enhancing the efficiency of library generation.

| Reaction Type | Functional Group Targeted | Potential Building Blocks |

| Acylation | Amine | Carboxylic acids, Acid chlorides |

| Sulfonylation | Amine | Sulfonyl chlorides |

| Reductive Amination | Amine | Aldehydes, Ketones |

| Alkylation | Amine | Alkyl halides |

| Wittig Reaction | Ketone | Phosphonium ylides |

| Imine Formation | Ketone | Primary amines |

| Oxime Formation | Ketone | Hydroxylamine |

Applications in Materials Science and Supramolecular Chemistry

The distinct chemical functionalities inherent in 4-Aminocycloheptan-1-one also position it as a valuable building block in the fields of materials science and supramolecular chemistry. The ability of the amino and keto groups to participate in a variety of covalent and non-covalent interactions opens avenues for the design of novel materials with tailored properties.

Incorporation into Polymeric Structures

The bifunctionality of 4-Aminocycloheptan-1-one allows for its incorporation into polymeric chains as either a monomer or a functional pendant group. The amine and ketone moieties can be utilized in step-growth polymerization reactions. For instance, the amine group can react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The ketone group, while less commonly used for direct polymerization, can be transformed into a more reactive functional group to facilitate polymerization.

The inclusion of the cycloheptanone (B156872) ring within a polymer backbone can impart unique thermal and mechanical properties. The semi-rigid nature of the ring can influence the polymer's glass transition temperature and crystallinity. Furthermore, the pendant amino or keto groups can serve as sites for post-polymerization modification, allowing for the tuning of the polymer's properties or the attachment of other functional molecules.

| Polymer Type | Potential Co-monomer | Linkage |

| Polyamide | Diacid chloride | Amide bond |

| Polyurea | Diisocyanate | Urea (B33335) linkage |

| Polyimine | Dialdehyde | Imine bond |

Design of Self-Assembling Systems

In supramolecular chemistry, the focus is on the non-covalent interactions that govern the spontaneous organization of molecules into well-defined, higher-order structures. The hydrogen bonding capabilities of the amino group in 4-Aminocycloheptan-1-one, acting as both a donor and an acceptor, combined with the potential for the ketone's carbonyl oxygen to act as a hydrogen bond acceptor, make it a candidate for designing self-assembling systems.

Emerging Research Areas and Future Outlook

The future of chemical science is increasingly intertwined with computational tools and the quest for novel, highly efficient chemical transformations. 4-Aminocycloheptan-1-one and its derivatives are poised to be subjects of these emerging research frontiers.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Furthermore, machine learning models can be trained to predict the biological activity or material properties of virtual libraries based on the 4-Aminocycloheptan-1-one scaffold. google.com This in silico screening can prioritize the synthesis of compounds with the highest probability of desired activity, thereby accelerating the discovery process and reducing the reliance on resource-intensive high-throughput screening. google.com

| AI/ML Application | Description |

| Retrosynthetic Analysis | Proposing novel and efficient synthetic routes to 4-Aminocycloheptan-1-one and its derivatives. |

| Reaction Outcome Prediction | Predicting the products and yields of reactions involving 4-Aminocycloheptan-1-one. |

| Property Prediction | Forecasting the biological, physical, or chemical properties of virtual compounds based on the scaffold. |

Exploration of Novel Catalytic Transformations and Reaction Discoveries

The development of new catalytic methods is a cornerstone of modern organic chemistry, enabling the synthesis of complex molecules with high efficiency and selectivity. The 4-Aminocycloheptan-1-one framework provides a platform for the exploration and application of novel catalytic transformations. For instance, the development of enantioselective catalytic methods for the functionalization of the cycloheptane ring would be of significant interest for the synthesis of chiral drugs.

New catalytic reactions that can selectively modify the C-H bonds of the cycloheptane ring or enable novel transformations of the amino and keto groups are areas of active research. The discovery of new catalysts that can mediate unprecedented reactions on this scaffold would open up new avenues for creating molecular diversity and accessing previously unattainable chemical space. The unique conformational properties of the seven-membered ring may also lead to unexpected reactivity and selectivity in catalytic processes.

Development of Advanced Analytical Methodologies

The continual evolution of chemical science necessitates the parallel development of sophisticated analytical methodologies to ensure the purity, structural integrity, and quantification of novel compounds. For specialized molecules such as 4-Aminocycloheptan-1-one, a multifaceted analytical approach is imperative. This involves the integration of chromatographic and spectroscopic techniques to provide a comprehensive characterization. While specific dedicated studies on the analytical methodologies for 4-Aminocycloheptan-1-one are not extensively documented in publicly available literature, the analytical approaches can be reliably inferred from established methods for analogous compounds, such as aminoketones and cycloalkanone derivatives.

Advanced analytical techniques are crucial for both qualitative and quantitative assessment. These methods are fundamental in monitoring reaction kinetics, identifying impurities and by-products, and confirming the structure of the final compound. The primary analytical techniques applicable to 4-Aminocycloheptan-1-one include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Chromatographic Techniques

Chromatographic methods are essential for the separation and quantification of 4-Aminocycloheptan-1-one from reaction mixtures and for purity assessment.

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. For 4-Aminocycloheptan-1-one, a reverse-phase HPLC method would be most common. This would typically involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifying agent such as formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the ketone functional group possesses a chromophore.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Due to the presence of the polar amino group, derivatization of 4-Aminocycloheptan-1-one may be necessary to improve its volatility and thermal stability, thereby preventing peak tailing and improving chromatographic performance. A common derivatization agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the amino group into a less polar trimethylsilyl (B98337) derivative. The separation would be performed on a capillary column with a non-polar or medium-polarity stationary phase, and detection would typically be carried out using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of 4-Aminocycloheptan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the molecular structure.